![molecular formula C23H23N3O5 B2763981 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 898508-76-4](/img/structure/B2763981.png)
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
The compound “(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone” is a novel isoxazole derivative . It bears biologically active pharmacophores like benzodioxane and peptide bond .
Synthesis Analysis
The synthesis of this compound involves several steps. The base catalysed Claisen–Schmidt condensation of aldehyde and ketone affords a chalcone, which is transformed into isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the compound followed by hydrolysis of the cyano group furnishes the isoxazole scaffold . The novel amide derivatives were accumulated in the reaction of the scaffold with the corresponding anilines .Molecular Structure Analysis
The structures of these isoxazole derivatives are supported by FTIR, 1H and 13C NMR, and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Claisen–Schmidt condensation, oxidative cyclization, esterification, and hydrolysis .Scientific Research Applications
- Notably, compounds 9f and 9h demonstrated high antimicrobial activity, while others exhibited moderate activity .
- It showed promising antioxidant potential, which is crucial for protecting cells from oxidative damage and preventing various diseases .
- This suggests that our compound might also exhibit immunomodulatory effects, which could be relevant for treating immune-related disorders .
- Researchers can explore its reactivity in various reactions and use it as a building block for more complex molecules .
Antimicrobial Activity
Antioxidant Properties
Drug Development
Immunomodulation
Organic Synthesis
Material Science
Future Directions
properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-28-18-5-3-17(4-6-18)25-8-10-26(11-9-25)23(27)19-15-21(31-24-19)16-2-7-20-22(14-16)30-13-12-29-20/h2-7,14-15H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGSNYMPUMKCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone |
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